molecular formula C24H22 B13835205 Naphthalene, 1,1'-(1,4-butanediyl)bis- CAS No. 29571-17-3

Naphthalene, 1,1'-(1,4-butanediyl)bis-

Cat. No.: B13835205
CAS No.: 29571-17-3
M. Wt: 310.4 g/mol
InChI Key: OISFPCIBPOZHNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,1’-(1,4-butanediyl)bis- typically involves the reaction of naphthalene derivatives with butanediyl intermediates under controlled conditions. One common method involves the use of a solvent mixture such as DMF (dimethylformamide), H2O (water), and CH3OH (methanol) to facilitate the reaction . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of Naphthalene, 1,1’-(1,4-butanediyl)bis- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,1’-(1,4-butanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the naphthalene units to dihydronaphthalene or tetrahydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce brominated or nitrated naphthalene derivatives.

Scientific Research Applications

Naphthalene, 1,1’-(1,4-butanediyl)bis- has several scientific research applications, including:

Mechanism of Action

The mechanism by which Naphthalene, 1,1’-(1,4-butanediyl)bis- exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.

    1,4-Butanediol: A linear diol used as a precursor in polymer synthesis.

    Naphthalene, 1,1’-(1,3-propanediyl)bis-: A similar compound with a propanediyl bridge instead of a butanediyl bridge.

Uniqueness

Naphthalene, 1,1’-(1,4-butanediyl)bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

29571-17-3

Molecular Formula

C24H22

Molecular Weight

310.4 g/mol

IUPAC Name

1-(4-naphthalen-1-ylbutyl)naphthalene

InChI

InChI=1S/C24H22/c1(9-19-13-7-15-21-11-3-5-17-23(19)21)2-10-20-14-8-16-22-12-4-6-18-24(20)22/h3-8,11-18H,1-2,9-10H2

InChI Key

OISFPCIBPOZHNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCCCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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